molecular formula C15H10O5 B154275 7,8,3'-Trihydroxyflavone CAS No. 137502-84-2

7,8,3'-Trihydroxyflavone

Cat. No.: B154275
CAS No.: 137502-84-2
M. Wt: 270.24 g/mol
InChI Key: ZJZSQGDOCUHCCW-UHFFFAOYSA-N
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Description

7,8,3’-Trihydroxyflavone is a flavone compound known for its potent biological activities. It is a small-molecule agonist of the tyrosine receptor kinase B (TrkB), which is the main receptor for brain-derived neurotrophic factor (BDNF). This compound has shown significant neuroprotective effects and is being studied for its potential therapeutic applications in various neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary target of 7,8,3’-Trihydroxyflavone (7,8,3’-THF) is TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in neuronal survival and growth, synaptic function and plasticity, and neurotransmitter regulation .

Mode of Action

7,8,3’-THF acts as a small-molecule agonist of TrkB . It binds to TrkB and activates it, which leads to the initiation of downstream signaling pathways . Relative to tropoflavin, 7,8,3’-THF is 2–3-fold more potent in vitro as a TrkB agonist .

Biochemical Pathways

Upon activation by 7,8,3’-THF, TrkB triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways . These pathways play critical roles in cell survival, growth, and differentiation . In addition, 7,8,3’-THF has been found to increase the activity of Akt and the protein levels of Mfn2 and HO-1 .

Pharmacokinetics

This makes 7,8,3’-THF a promising therapeutic agent for neurological disorders .

Result of Action

7,8,3’-THF has been shown to produce TrkB-dependent neuroprotective effects in mice . It promotes the survival of neurons and protects them from degeneration . In vitro, 7,8,3’-THF has been found to ameliorate oxidative stress and promote neurite regeneration .

Action Environment

The action of 7,8,3’-THF can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all impact the efficacy and stability of 7,8,3’-THF . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,3’-Trihydroxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available flavonoid precursors.

    Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product’s purity.

Industrial Production Methods

Industrial production of 7,8,3’-Trihydroxyflavone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,8,3’-Trihydroxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the flavone structure, potentially altering its biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,3’-Trihydroxyflavone is unique due to its higher potency as a TrkB agonist compared to its analogs. This increased potency makes it a more effective compound for neuroprotective applications and other therapeutic uses .

Properties

IUPAC Name

7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSQGDOCUHCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350274
Record name 7,8,3'-TRIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137502-84-2
Record name 7,8,3'-Trihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8,3'-TRIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8,3'-TRIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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